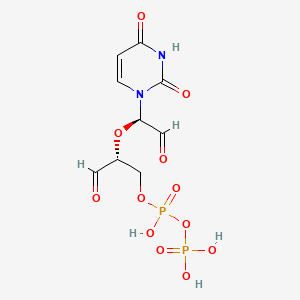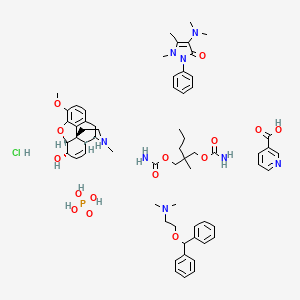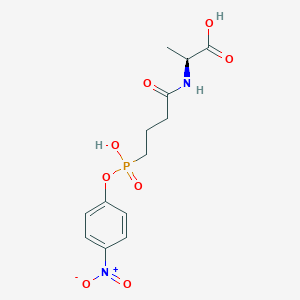
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol is a hydroxylated form of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphate metabolism in the human body. Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form its active metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol typically involves the hydroxylation of vitamin D3 at the 25th and 26th positions. This can be achieved through chemical synthesis or microbial transformation. Chemical synthesis often involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using engineered microorganisms. For example, the hydroxylase enzyme CYP105A1, expressed in Escherichia coli, can be used to hydroxylate vitamin D3 at the 25th and 26th positions. This method offers higher selectivity and yield compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other active metabolites and for its role in biological processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its further hydroxylated forms, such as 1α,25-dihydroxyvitamin D3, which is the most active form of vitamin D in the human body .
Scientific Research Applications
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other vitamin D metabolites. In biology, it is studied for its role in regulating gene expression and protein synthesis. In medicine, it is investigated for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers. In industry, it is used in the production of vitamin D supplements and fortified foods .
Mechanism of Action
The mechanism of action of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol involves its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound modulates the transcription of target genes, leading to increased calcium absorption in the intestines, reabsorption in the kidneys, and release from bones .
Comparison with Similar Compounds
Uniqueness: What sets this compound apart from other similar compounds is its specific hydroxylation pattern, which may confer unique biological activities and regulatory effects. While 1α,25-dihydroxyvitamin D3 is the most potent form of vitamin D, this compound may have distinct roles in certain physiological processes and therapeutic applications .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26+,27-/m1/s1 |
InChI Key |
QOWCBCXATJITSI-DEORFHHGSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@](C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
25,26-dihydroxycholecalciferol 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25R)-isomer 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25S)-isomer 25,26-dihydroxycholecalciferol, (3beta-6Z)-isomer 25,26-dihydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



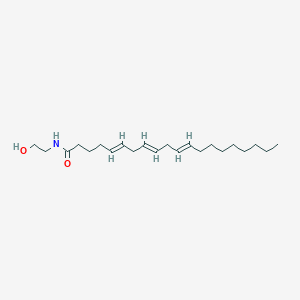
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)
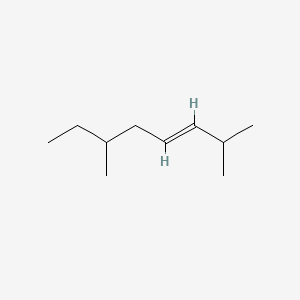
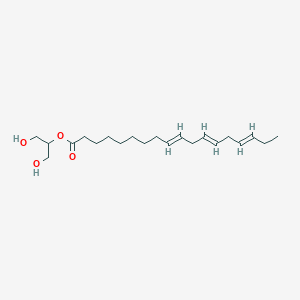
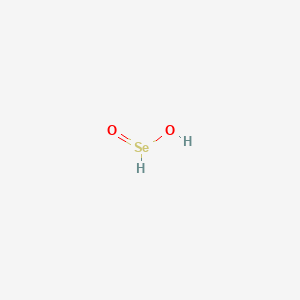
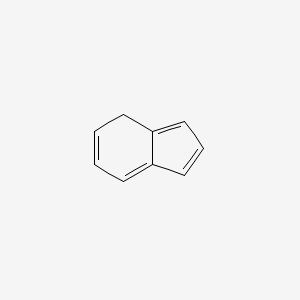

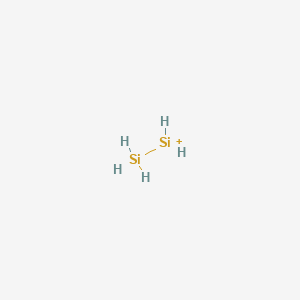
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
